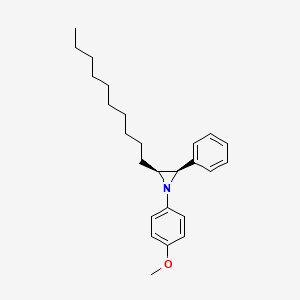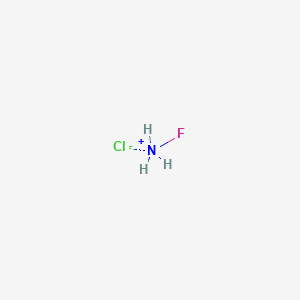
Pubchem_71379573
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as Pubchem_71379573 is a chemical entity listed in the PubChem database, which is a public repository for chemical substances, their structures, and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71379573 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of organic solvents and catalysts to facilitate the reaction. For instance, one common method involves the reduction of a precursor compound using a reducing agent such as lithium aluminium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are often employed to produce high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Pubchem_71379573 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Pubchem_71379573 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Pubchem_71379573 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pubchem_71379573 include other chemical entities with comparable structures and properties. Some examples are:
Tributyltin hydride: Used in organic synthesis as a source of hydrogen atoms.
Itraconazole: An antifungal agent with a similar synthetic route.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique reactions it undergoes. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
CAS No. |
646031-40-5 |
|---|---|
Molecular Formula |
ClFH3N |
Molecular Weight |
71.48 g/mol |
IUPAC Name |
fluoroazanium;chloride |
InChI |
InChI=1S/ClH.FH3N/c;1-2/h1H;2H3/q;+1/p-1 |
InChI Key |
NHYSCLMNNRYRDJ-UHFFFAOYSA-M |
Canonical SMILES |
[NH3+]F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



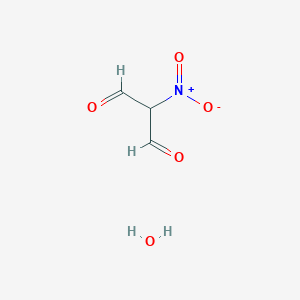
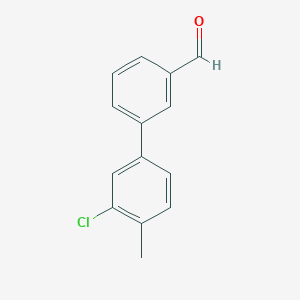
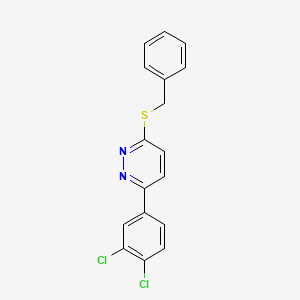
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
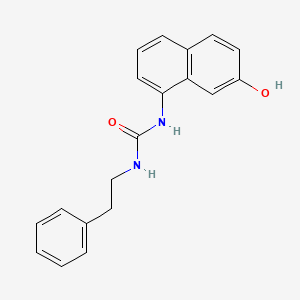
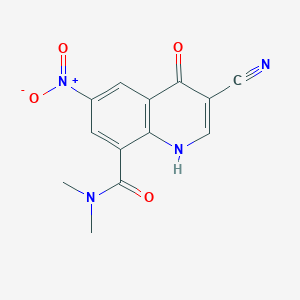
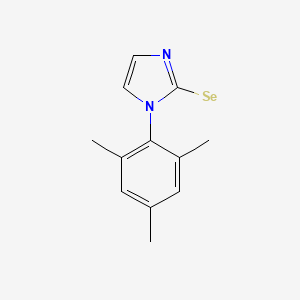
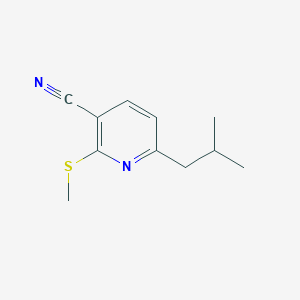
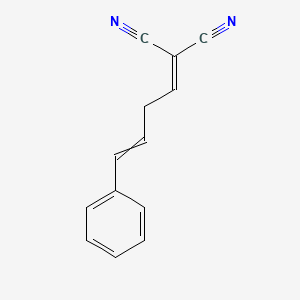
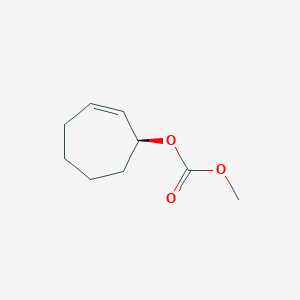
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

